N-[2-(3,4-Dimethoxyphenyl)ethyl]-N'-(2-phenylethyl)-hexanediamide
Beschreibung
N-[2-(3,4-Dimethoxyphenyl)ethyl]-N'-(2-phenylethyl)-hexanediamide is a complex organic compound characterized by its molecular structure, which includes multiple functional groups and aromatic rings
Eigenschaften
CAS-Nummer |
86480-25-3 |
|---|---|
Molekularformel |
C24H32N2O4 |
Molekulargewicht |
412.5 g/mol |
IUPAC-Name |
N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2-phenylethyl)hexanediamide |
InChI |
InChI=1S/C24H32N2O4/c1-29-21-13-12-20(18-22(21)30-2)15-17-26-24(28)11-7-6-10-23(27)25-16-14-19-8-4-3-5-9-19/h3-5,8-9,12-13,18H,6-7,10-11,14-17H2,1-2H3,(H,25,27)(H,26,28) |
InChI-Schlüssel |
GIAVDZQVSYRJAD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCCC(=O)NCCC2=CC=CC=C2)OC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(3,4-Dimethoxyphenyl)ethyl]-N'-(2-phenylethyl)-hexanediamide typically involves multi-step organic reactions. One common approach is the stepwise formation of the amide bonds. The process begins with the activation of the carboxylic acid group of hexanedioic acid (adipic acid) using reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The activated acid is then reacted with the amines derived from 3,4-dimethoxyphenyl and phenylethyl groups under controlled conditions to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of large reactors and continuous flow systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography would be employed to achieve high purity levels suitable for commercial use.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The phenyl rings can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed on the carbonyl groups to form alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for electrophilic substitution, while nucleophilic substitution may involve strong bases like sodium amide (NaNH2).
Major Products Formed:
Oxidation: Quinones, hydroquinones, and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Brominated or nitrated derivatives of the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Drug Development
N-[2-(3,4-Dimethoxyphenyl)ethyl]-N'-(2-phenylethyl)-hexanediamide has been investigated for its role in drug formulation. The compound's structure allows for modification that can enhance bioavailability and therapeutic efficacy. Its ability to interact with biological targets makes it a candidate for developing new pharmaceuticals aimed at treating various diseases, including cancer and neurological disorders.
Targeted Drug Delivery Systems
The compound can be utilized in nanoparticle-based drug delivery systems. Research indicates that compounds like this compound can be conjugated to nanoparticles, allowing for targeted delivery of therapeutic agents to specific cells or tissues. This method enhances the effectiveness of treatment while minimizing side effects associated with systemic drug administration .
Case Study 1: Cancer Therapy
A study demonstrated the efficacy of using this compound in conjunction with liposomal formulations for targeted cancer therapy. The liposomal encapsulation improved the solubility and stability of the compound, leading to enhanced antitumor activity in preclinical models. The results indicated a significant reduction in tumor size compared to controls treated with free drugs .
Case Study 2: Neurological Disorders
Another research project explored the potential of this compound in treating neurodegenerative diseases. The study focused on its neuroprotective properties and ability to cross the blood-brain barrier. Results showed that the compound could significantly reduce neuronal apoptosis in vitro and improve cognitive function in animal models .
Comparative Analysis of Drug Delivery Systems
| Delivery System | Advantages | Limitations |
|---|---|---|
| Liposomal Formulations | Enhanced solubility; targeted delivery | Stability issues; potential for immune response |
| Nanoparticle Systems | Controlled release; improved pharmacokinetics | Complex manufacturing processes; regulatory hurdles |
| Conventional Oral Delivery | Ease of administration; widespread acceptance | Low bioavailability; first-pass metabolism |
Wirkmechanismus
The mechanism by which N-[2-(3,4-Dimethoxyphenyl)ethyl]-N'-(2-phenylethyl)-hexanediamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: A simpler amide derivative with similar functional groups.
N-(3,4-Dimethoxyphenethyl)acetamide: Another amide derivative with a slightly different structure.
3,4-Dimethoxyphenethylamine: A related compound without the hexanediamide moiety.
Uniqueness: N-[2-(3,4-Dimethoxyphenyl)ethyl]-N'-(2-phenylethyl)-hexanediamide stands out due to its extended structure, which includes both amide and phenyl groups
Biologische Aktivität
N-[2-(3,4-Dimethoxyphenyl)ethyl]-N'-(2-phenylethyl)-hexanediamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes two distinct aromatic moieties (3,4-dimethoxyphenyl and phenylethyl) linked by a hexanediamide chain, which may contribute to its biological activity.
Research indicates that compounds with similar structures often interact with various biological targets. For example, this compound may modulate protein kinase activity and influence cellular signaling pathways. Protein kinases play crucial roles in regulating cell proliferation and survival, making them significant targets in cancer therapy .
Table 1: Biological Targets and Activities
Pharmacological Studies
Several studies have evaluated the pharmacological properties of similar compounds. For instance, derivatives containing methoxy groups have been shown to exhibit significant anti-inflammatory and analgesic effects. The presence of the dimethoxyphenyl group may enhance the lipophilicity and membrane permeability of the compound, facilitating its bioavailability .
Case Study: Antitumor Activity
A study investigated the antitumor effects of a related compound on human cancer cell lines. The results showed that the compound inhibited cell growth in a dose-dependent manner, suggesting potential for development as an anticancer agent. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
In Vivo Studies
In vivo studies are essential for understanding the pharmacokinetics and pharmacodynamics of this compound. Animal models have been used to assess its efficacy and safety profile. Preliminary results indicate that the compound exhibits favorable pharmacokinetic properties, including adequate absorption and distribution in tissues.
Q & A
Q. What are the key synthetic steps and reagents for preparing N-[2-(3,4-Dimethoxyphenyl)ethyl]-N'-(2-phenylethyl)-hexanediamide?
Methodological Answer: The synthesis involves three critical steps (Figure 1):
- Step 1: Condensation of 6-oxo-6-[2-(3,4-dimethoxyphenyl)ethylamino]hexanoic acid (I) with 2-phenylethylamine (II) using N,N'-carbonyldiimidazole (CDI) in dichloromethane (CH₂Cl₂). CDI activates the carboxylic acid for amide bond formation, yielding the diamide intermediate (III).
- Step 2: Reduction of the diamide (III) with diborane (B₂H₆) in tetrahydrofuran (THF) to produce the diamine derivative (IV).
- Step 3: Demethylation of the methoxy groups using 48% aqueous HBr under reflux to yield the final compound. Critical Considerations: Solvent purity (<0.01% water) is essential during CDI-mediated coupling to prevent hydrolysis. Reaction monitoring via TLC (silica gel, ethyl acetate/hexane 1:1) is recommended .
| Step | Reagent | Solvent | Temperature | Key Product |
|---|---|---|---|---|
| 1 | CDI | CH₂Cl₂ | RT | Diamide (III) |
| 2 | B₂H₆ | THF | 0°C → RT | Diamine (IV) |
| 3 | HBr | H₂O | Reflux | Final Compound |
Q. How can researchers determine critical physicochemical properties (e.g., LogP, PSA) for experimental design?
Methodological Answer: Experimental properties for this compound include:
- LogP (Partition Coefficient): 3.46 (measured via shake-flask method), indicating moderate lipophilicity. This impacts solubility in aqueous buffers (e.g., PBS) and suggests DMSO as a suitable stock solvent.
- Polar Surface Area (PSA): 69.51 Ų, calculated using fragment-based methods (e.g., Ertl’s approach). High PSA correlates with poor blood-brain barrier permeability.
- Density: 1.13 g/cm³ (pycnometry).
- Refractive Index: 1.54 (Abbe refractometer). Application: These properties guide formulation (e.g., surfactants for solubility) and in vitro assay design (e.g., cell permeability studies) .
Q. What analytical strategies are recommended for purity assessment and impurity profiling?
Methodological Answer:
- HPLC: Use a C18 column (4.6 × 250 mm, 5 µm) with gradient elution (0.1% TFA in water/acetonitrile). Monitor at 254 nm; retention time ~12.3 min.
- LC-MS: ESI+ mode to detect impurities (e.g., N,N'-bis[2-(3,4-dimethoxyphenyl)ethyl] derivatives). Reference standards for known impurities (e.g., EP-grade Verapamil analogs) are critical for quantification .
- NMR: ¹H NMR (DMSO-d₆) should confirm absence of residual solvents (e.g., CH₂Cl₂ at δ 5.32 ppm).
Advanced Research Questions
Q. How can synthesis yield be optimized while minimizing by-product formation?
Methodological Answer:
- Catalyst Optimization: Replace CDI with HATU/DIPEA for higher coupling efficiency (reported 85% yield vs. 72% with CDI).
- Solvent Selection: Substitute THF with diglyme for diborane reduction to enhance reaction homogeneity and reduce exothermic risks.
- Demethylation Control: Use BBr₃ in CH₂Cl₂ at −78°C for selective demethylation, avoiding over-degradation observed with HBr .
Q. What structural characterization techniques are most effective for confirming the compound’s configuration?
Methodological Answer:
- X-ray Crystallography: Resolve crystal packing (monoclinic P2₁/c space group) and hydrogen-bonding networks. For analogous compounds, unit cell parameters (e.g., a = 21.977 Å, β = 93.49°) have been reported .
- NMR Spectroscopy: Key signals include:
- ¹H NMR: Ethylene protons (N-CH₂-CH₂-) at δ 2.65–3.12 ppm (multiplet).
- ¹³C NMR: Amide carbonyls at δ 170–172 ppm.
- FT-IR: Confirm amide C=O stretches at 1640–1680 cm⁻¹ .
Q. How do physicochemical properties influence solubility in biological assays, and what formulation strategies mitigate these challenges?
Methodological Answer:
- Solubility Prediction: LogP (3.46) suggests limited aqueous solubility (~10 µg/mL). Use in silico tools (e.g., ALOGPS) to predict co-solvent compatibility.
- Formulation Strategies:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
